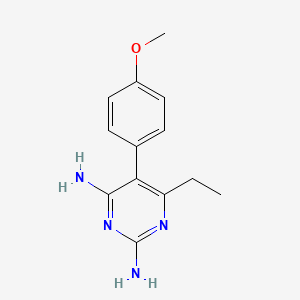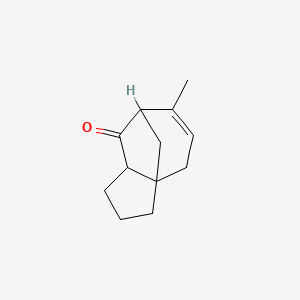
(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” is a chemical compound with the following structural formula:
C15H15N2
It consists of a phenylethyl group (C6H5CH2CH2-) and a propenyl group (CH2=CHCH2-) attached to a central propanedinitrile (CH3CH(CN)2) moiety
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-phenylethylamine with acrylonitrile, followed by cyclization to form the propanedinitrile backbone. The reaction proceeds as follows:
-
Formation of Intermediate Imine:
- 1-Phenylethylamine reacts with acrylonitrile to form an imine intermediate.
- This step involves the nucleophilic addition of the amine group to the nitrile group of acrylonitrile.
-
Cyclization to Propanedinitrile:
- The imine intermediate undergoes intramolecular cyclization.
- The resulting compound is “(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile.”
Industrial Production
While industrial-scale production methods may vary, the synthetic route described above serves as a fundamental basis for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of nitrile oxides or other oxidized derivatives.
Reduction: Reduction of the nitrile groups may yield corresponding amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or propenyl positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or metal-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products
The specific products depend on reaction conditions, but potential outcomes include substituted derivatives, amines, or other functionalized compounds.
Applications De Recherche Scientifique
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While “(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” is unique, similar compounds include:
Propriétés
Numéro CAS |
112654-10-1 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(1-phenylethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C14H14N2/c1-3-9-14(10-15,11-16)12(2)13-7-5-4-6-8-13/h3-9,12H,1-2H3 |
Clé InChI |
KFBLAPYCUPSDHT-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C#N)(C#N)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


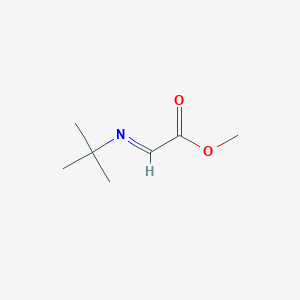
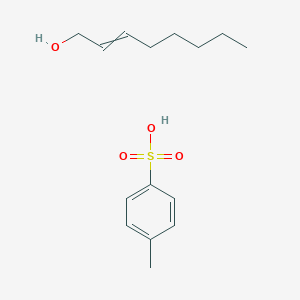



![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)

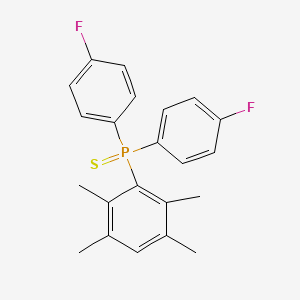

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)

